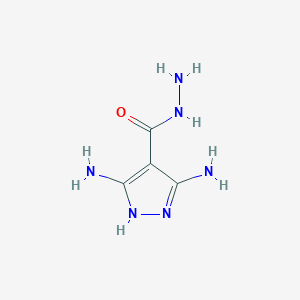

3,5-Diamino-1H-pyrazole-4-carbohydrazide

Description

3,5-Diamino-1H-pyrazole-4-carbohydrazide is a heterocyclic compound characterized by a pyrazole core substituted with amino groups at positions 3 and 5, and a carbohydrazide moiety at position 4. Its synthesis typically involves condensation reactions of hydrazine derivatives with carbonyl precursors under mild conditions, achieving yields of 70–85% in polar solvents like PEG-400 . The compound’s dual amino groups enhance its ability to participate in cyclization and nucleophilic addition reactions, enabling diverse derivatization pathways .

Properties

CAS No. |

74440-35-0 |

|---|---|

Molecular Formula |

C4H8N6O |

Molecular Weight |

156.15 g/mol |

IUPAC Name |

3,5-diamino-1H-pyrazole-4-carbohydrazide |

InChI |

InChI=1S/C4H8N6O/c5-2-1(4(11)8-7)3(6)10-9-2/h7H2,(H,8,11)(H5,5,6,9,10) |

InChI Key |

IQRPKCYRXQJIAB-UHFFFAOYSA-N |

SMILES |

C1(=C(NN=C1N)N)C(=O)NN |

Canonical SMILES |

C1(=C(NN=C1N)N)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

This section evaluates 3,5-Diamino-1H-pyrazole-4-carbohydrazide against key analogs in terms of reactivity, biological activity, and synthetic utility.

Reactivity with Isothiocyanates

While 5-aminopyrazoles typically react with isothiocyanates to form thiourea derivatives via primary amino group involvement, 3,5-diaminopyrazoles exhibit divergent behavior. For example, 3,5-Diamino-4-phenylazopyrazole reacts with methyl- or benzyl-isothiocyanates to yield thiocarbamoyl adducts instead of thioureas. This highlights the influence of the 3,5-diamino substitution pattern on regioselectivity and stability.

Spectroscopic and Structural Features

FT-IR and NMR data reveal distinct spectral signatures:

- This compound: Broad NH stretches at 3300–3200 cm⁻¹ and sharp C=O vibrations at 1680 cm⁻¹ .

- Thiocarbamoyl adducts : Thiourea C=S absorption at 1250 cm⁻¹ and absence of free NH₂ signals in ¹H NMR .

Key Research Insights and Challenges

- Synthetic Limitations: The steric hindrance from 3,5-diamino groups complicates direct functionalization, necessitating optimized conditions (e.g., PEG-400 solvent, 60°C) .

- Divergent Reactivity: Analog-based predictions often fail for 3,5-diaminopyrazoles due to unexpected regioselectivity, as seen in isothiocyanate adduct formation .

- Biological Optimization: While this compound itself lacks significant bioactivity, its derivatives (e.g., coumarin hybrids) show promise in anticancer applications, suggesting further structural tuning is needed .

Preparation Methods

Precursor Synthesis: Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate

The synthesis of HDAPZCA begins with the preparation of methyl 3,5-diamino-1H-pyrazole-4-carboxylate, a critical intermediate. In a 0°C reaction flask, methyl cyanoacetate (0.5 mol) and trichloroacetonitrile (0.5 mol) undergo condensation in dimethylformamide (DMF, 500 mL) catalyzed by sodium oxalate (0.875 mol). After 3 hours of stirring at 0°C, the mixture is warmed to room temperature and reacted for 48 hours. Subsequent addition of hydrated hydrazine (0.5 mol) induces cyclization, followed by reflux at 115°C for 12 hours. The crude product is filtered and recrystallized from hot water, yielding a brown solid (53% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature Range | 0°C → 25°C → 115°C |

| Reaction Time | 48 hours (total) |

| Recrystallization Solvent | Hot water |

| Yield | 53% |

Hydrazide Formation: Synthesis of HDAPZCA

The intermediate methyl ester undergoes hydrazinolysis to form HDAPZCA. A mixture of methyl 3,5-diamino-1H-pyrazole-4-carboxylate (0.1 mol), hydrazine hydrate (50 mL), and methanol (50 mL) is refluxed at 90°C for 12 hours. Cooling the reaction mixture to 4°C overnight precipitates a white solid, which is isolated by filtration. This step achieves an 81% yield, with purity confirmed by elemental analysis and spectroscopy.

Optimized Hydrazinolysis Conditions

| Condition | Specification |

|---|---|

| Molar Ratio (Ester:Hydrazine) | 1:5 |

| Solvent System | Methanol/Hydrazine Hydrate |

| Reaction Temperature | 90°C |

| Reaction Duration | 12 hours |

| Yield | 81% |

Mechanistic Insights into HDAPZCA Formation

The reaction mechanism proceeds via nucleophilic acyl substitution. Hydrazine hydrate attacks the carbonyl carbon of the methyl ester, displacing methoxide to form the carbohydrazide (Fig. 1). The electron-donating amino groups at positions 3 and 5 of the pyrazole ring enhance the electrophilicity of the carbonyl, facilitating substitution. Steric hindrance from the pyrazole ring necessitates prolonged reflux to achieve complete conversion.

Spectroscopic Evidence

- Infrared Spectroscopy : The disappearance of the ester C=O stretch at 1691 cm⁻¹ and emergence of a carbohydrazide C=O at 1654 cm⁻¹ confirm functional group transformation.

- ¹³C NMR : The carbonyl signal shifts from δ 174.4 (ester) to δ 166.7 (carbohydrazide), consistent with reduced electron-withdrawing effects.

Characterization and Analytical Validation

Elemental Composition

Elemental analysis data match theoretical values within 0.3% deviation, confirming stoichiometric purity:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 30.8 | 30.4 |

| H | 5.2 | 5.5 |

| N | 53.8 | 53.7 |

Thermal Stability Profile

Thermogravimetric analysis (TGA) reveals a decomposition onset at 200°C, with a sharp exothermic peak in differential scanning calorimetry (DSC) corresponding to rapid oxidative degradation. This stability profile permits safe handling below 150°C, critical for subsequent coordination chemistry applications.

Spectroscopic Fingerprints

Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amino) | 3405, 3362 |

| C=O stretch | 1654 |

| Pyrazole ring vibration | 1560, 1500 |

¹³C NMR Assignments

| Carbon Position | Chemical Shift (δ) |

|---|---|

| Pyrazole C-4 | 154.6 |

| Carbohydrazide C=O | 166.7 |

| Amino substituents | 87.4 |

Q & A

Q. What are the established synthetic routes for 3,5-Diamino-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. For example, analogous pyrazole-carbohydrazides are synthesized by reacting hydrazides with ketones or aldehydes under acidic conditions (e.g., acetic acid in ethanol at 50–60°C). Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity. IR spectroscopy (e.g., νmax 3320 cm⁻¹ for N-H stretching) and melting point analysis are critical for monitoring reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

While specific stability data for this compound are limited, structurally related pyrazole derivatives (e.g., ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate) are sensitive to moisture and light. Recommendations include storage in airtight containers under inert gas (N₂ or Ar) at –20°C. Stability studies should employ accelerated degradation tests (e.g., exposure to heat, humidity, or UV light) followed by HPLC or TLC analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., N-H at ~3320 cm⁻¹, C=O at ~1660 cm⁻¹).

- NMR (¹H/¹³C) : Resolves substituent patterns on the pyrazole ring and hydrazide moiety.

- Mass spectrometry (ESI-TOF) : Confirms molecular weight and fragmentation pathways. Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SXRD) is the gold standard for unambiguous structural determination. For example, related pyrazole-tetrazine hybrids (e.g., C11H16N8O) crystallize in monoclinic systems (space group P21/n) with unit cell parameters a = 10.977 Å, b = 7.688 Å, c = 15.887 Å, and β = 99.798°. Refinement using SHELXL (R1 = 0.036) ensures accuracy in bond lengths and angles .

Q. What strategies are recommended for analyzing contradictory data in biological activity studies?

Contradictions may arise from assay variability (e.g., enzyme inhibition vs. cellular uptake). Mitigation strategies include:

- Triangulation : Cross-validate results using multiple assays (e.g., in vitro enzyme inhibition + in silico docking).

- Dose-response curves : Confirm activity across a concentration range.

- Methodological transparency : Document protocols (e.g., cell lines, incubation times) to identify confounding factors .

Q. How can computational modeling enhance the design of pyrazole-based ligands for coordination chemistry?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole derivatives form metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺. Molecular dynamics simulations further assess stability in solvent environments .

Q. What synthetic modifications improve the solubility of this compound in aqueous media?

Introduce hydrophilic groups (e.g., sulfonate, carboxylate) via post-synthetic functionalization. For example, ester-to-acid hydrolysis (using NaOH/EtOH) increases polarity. Solubility can be quantified via shake-flask methods with UV-Vis calibration curves .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.